3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid
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Overview
Description
3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a tetrahydro-2H-pyran-4-yl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and tetrahydro-2H-pyran.
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzoic acid is protected using a suitable protecting group, such as a tetrahydropyranyl (THP) group.
Amination: The protected intermediate undergoes amination to introduce the amino group at the desired position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
3-Amino-4-methoxybenzoic acid: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
3-Amino-4-((tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid: Similar structure but with a different position of the tetrahydro-2H-pyran group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl group in 3-Amino-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
3-amino-4-(oxan-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGBVTZXGICGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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